4-(4-Bromophenyl)-5-(methylsulfonyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromophenyl)-5-(methylsulfonyl)pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bromophenyl group at the 4-position, a methylsulfonyl group at the 5-position, and an amine group at the 2-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-5-(methylsulfonyl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde, methylsulfonyl chloride, and guanidine.
Formation of Intermediate: The first step involves the reaction of 4-bromobenzaldehyde with methylsulfonyl chloride in the presence of a base, such as triethylamine, to form an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization with guanidine under acidic conditions to form the pyrimidine ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also involves stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-5-(methylsulfonyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the methylsulfonyl group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-(4-Bromophenyl)-5-(methylsulfonyl)pyrimidin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-5-(methylsulfonyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)pyrimidin-2-amine: Lacks the methylsulfonyl group, which may affect its chemical properties and biological activities.
4-(4-Chlorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine:
4-(4-Methylphenyl)-5-(methylsulfonyl)pyrimidin-2-amine: Contains a methyl group instead of bromine, which can influence its chemical behavior and interactions.
Uniqueness
4-(4-Bromophenyl)-5-(methylsulfonyl)pyrimidin-2-amine is unique due to the presence of both the bromophenyl and methylsulfonyl groups, which confer distinct chemical properties and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C11H10BrN3O2S |
---|---|
Molecular Weight |
328.19 g/mol |
IUPAC Name |
4-(4-bromophenyl)-5-methylsulfonylpyrimidin-2-amine |
InChI |
InChI=1S/C11H10BrN3O2S/c1-18(16,17)9-6-14-11(13)15-10(9)7-2-4-8(12)5-3-7/h2-6H,1H3,(H2,13,14,15) |
InChI Key |
OFSCHBYVIRCXBV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(N=C1C2=CC=C(C=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.